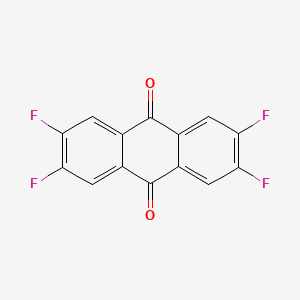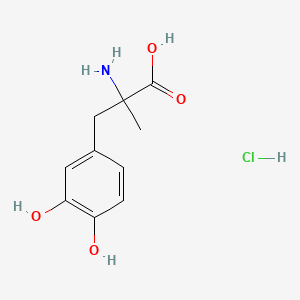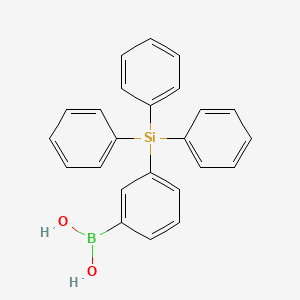
(3-(Triphenylsilyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Triphenylsilyl)phenyl)boronic acid is an organoboron compound with the molecular formula C24H21BO2Si. It is a derivative of boronic acid where the boron atom is bonded to a phenyl group substituted with a triphenylsilyl group. This compound is of interest in organic synthesis and materials science due to its unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Triphenylsilyl)phenyl)boronic acid typically involves the reaction of a triphenylsilyl-substituted phenylboronic acid with appropriate reagents. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3, under controlled conditions to prevent over-alkylation .
Industrial Production Methods
Industrial production methods for boronic acids, including this compound, often involve large-scale hydroboration reactions. These reactions add a B-H bond across an alkene or alkyne, producing the corresponding boronic acid. The process is generally rapid and efficient, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(3-(Triphenylsilyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling typically produces biaryl compounds, while oxidation reactions yield boronic esters .
Scientific Research Applications
(3-(Triphenylsilyl)phenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-(Triphenylsilyl)phenyl)boronic acid in chemical reactions involves the interaction of the boronic acid group with other molecules. In the Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, forming a new carbon-carbon bond. This process involves the transfer of the boron-bound group to the palladium center, followed by reductive elimination to produce the coupled product .
Comparison with Similar Compounds
Similar Compounds
(3-(Trimethylsilyl)phenyl)boronic acid: Similar in structure but with a trimethylsilyl group instead of a triphenylsilyl group.
Phenylboronic acid: Lacks the silyl substitution, making it less sterically hindered and more reactive in certain conditions.
4-Formylphenylboronic acid: Contains a formyl group, which alters its reactivity and applications.
Uniqueness
(3-(Triphenylsilyl)phenyl)boronic acid is unique due to the presence of the bulky triphenylsilyl group, which can influence its reactivity and steric properties. This makes it particularly useful in reactions where steric hindrance is a factor, such as in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C24H21BO2Si |
|---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
(3-triphenylsilylphenyl)boronic acid |
InChI |
InChI=1S/C24H21BO2Si/c26-25(27)20-11-10-18-24(19-20)28(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19,26-27H |
InChI Key |
VESHSFVPYAHBNK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


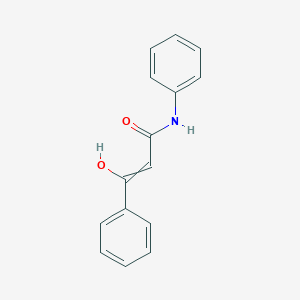
![Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12506406.png)
![N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]acetamide](/img/structure/B12506411.png)

![5-Bromo-2-methoxy-4-({[3-(methylsulfanyl)-5-phenyl-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12506420.png)
![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine oxide](/img/structure/B12506422.png)
![[4,8-bis(2-hexyldecoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12506423.png)
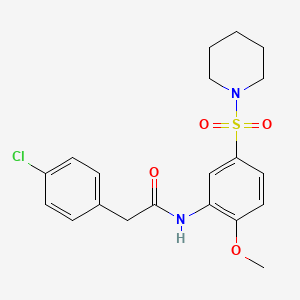

![N-[(3-ethylphenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12506451.png)
![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-methylbenzoate](/img/structure/B12506459.png)

